3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione
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Overview
Description
3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a pyrrolidine-2,5-dione moiety, which contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of 3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione is the serotonin type 3 (5-HT3) receptor . This receptor is unique among the seven recognized serotonin receptor families and is found in neuro-anatomical regions .
Mode of Action
The compound acts as a 5-HT3 receptor antagonist . Antagonists block or inhibit the action of receptors, preventing a response. In this case, this compound prevents the 5-HT3 receptor from responding to serotonin, which can lead to various downstream effects .
Biochemical Pathways
Therefore, antagonism of this receptor could potentially affect a wide range of biochemical pathways .
Pharmacokinetics
The compound has been noted to have an optimal log p and significant pa2 value . Log P is a measure of a compound’s lipophilicity, which can influence its absorption and distribution in the body. The pA2 value is a measure of the antagonist’s potency .
Result of Action
The compound’s antagonism of the 5-HT3 receptor has been associated with antidepressant-like effects in rodent behavioral models of depression . This suggests that the compound could potentially have therapeutic applications in the treatment of depression .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzylpiperazine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have been shown to exhibit significant antibacterial and antifungal activity
Molecular Mechanism
It is known that benzylpiperazine derivatives can bind to various biomolecules, potentially influencing enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione typically involves the reaction of 4-benzylpiperazine with 1-methylpyrrolidine-2,5-dione under specific conditions. One common method includes the use of reductive amination, where the piperazine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production:Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-17-15(20)11-14(16(17)21)19-9-7-18(8-10-19)12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOJJNHBTVGMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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